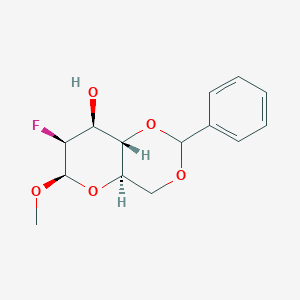
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of a benzylidene acetal protecting group at the 4,6-positions, a fluorine atom at the 2-position, and a methyl group at the anomeric position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions with a benzylidene acetal groupThe final step involves the methylation of the anomeric hydroxyl group to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Glycosylation Reactions: It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents:
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Glycosylation Promoters: Such as trifluoromethanesulfonic anhydride and 1-benzenesulfinylpiperidine for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, glycosylation reactions can yield various glycosides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 2-position can influence the compound’s reactivity and binding affinity, affecting its biological activity. The benzylidene acetal protecting group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-glucopyranoside
- Phenyl 4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-beta-D-mannopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is unique due to the specific combination of the benzylidene acetal protecting group, the fluorine atom at the 2-position, and the beta-D-mannopyranoside configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4aR,6R,7S,8S,8aS)-7-fluoro-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10+,11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKZXWLTPVXED-CZIPEFTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)




